Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-pyridin-4-ylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12/h3-4,7-8,11H,2,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLGGUQVDXBVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432545 | |
| Record name | Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121912-29-6 | |
| Record name | Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The alkylation of piperidine derivatives with pyridine-containing electrophiles represents a foundational approach. A widely cited method involves reacting 4-piperidone with pyridin-4-ylmethyl halides in the presence of a base. For instance, methyl iodide and 4-iodo-2-butanol are employed as alkylating agents under reflux conditions in ethanol, yielding the target compound after 12–24 hours . The reaction mechanism proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the pyridinium intermediate, facilitated by deprotonation using triethylamine or potassium carbonate .
Industrial adaptations of this method utilize stainless steel reactors with agitation systems to ensure homogeneous mixing, achieving batch sizes exceeding 100 kg . Post-reaction workup involves neutralization with dilute HCl, followed by extraction with dichloromethane and crystallization from ethanol/water mixtures. Typical yields range from 65% to 78%, with purity >98% confirmed by HPLC .
Reductive Amination Approaches
Reductive amination of ethyl 4-oxopiperidine-1-carboxylate with pyridin-4-ylmethanamine has emerged as a versatile alternative. This method, optimized using BH3·THF and acetic acid in dichloromethane, achieves yields up to 91% under mild conditions (0–25°C, 3–6 hours) . The reaction proceeds via imine formation, followed by borane-mediated reduction of the intermediate Schiff base .
Comparative studies with NaBH4 and NaBH(OAc)3 reveal that BH3·THF minimizes N-acetylation byproducts, a common issue in traditional reductive amination . For example, substituting NaBH(OAc)3 with BH3·THF reduces byproduct formation from 15% to <3%, enhancing process efficiency . Scalability is demonstrated in 50 L pilot-scale reactions, where temperature control at 5°C ensures consistent product quality .
High-Temperature Sealed Tube Synthesis
A high-yielding protocol involves the condensation of ethyl isonicotinate with 4-chloropyridinium chloride in a sealed tube at 150°C for 96 hours . This method, conducted in a 1:1 ethanol/water mixture with triethylamine, proceeds via nucleophilic aromatic substitution (SNAr), where the piperidine nitrogen displaces the chloride leaving group . The reaction’s extended duration and high temperature are critical for overcoming the aromatic ring’s inherent stability, achieving yields of 82–85% .
Table 1: Optimization of Sealed Tube Reaction Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 150°C | ↑ 25% |
| Reaction Time | 96 h | ↑ 18% |
| Solvent Ratio (EtOH:H2O) | 1:1 | ↑ 12% |
| Base (Triethylamine) | 3 eq | ↑ 8% |
Post-synthesis purification employs recrystallization from water/N,N-dimethylformamide (DMF), yielding a crystalline product with ≥99% purity . This method is preferred for small-scale API synthesis due to its reproducibility, despite energy-intensive conditions .
Industrial-Scale Production Techniques
Large-scale manufacturing prioritizes cost efficiency and safety. A patented continuous-flow process couples pyridine-4-carboxaldehyde with ethyl 4-aminopiperidine-1-carboxylate in a fixed-bed reactor packed with acidic ion-exchange resins . Operating at 80–100°C and 10–15 bar, this method achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, surpassing batch reactor productivity by 40% .
Key industrial challenges include managing exothermic reactions and minimizing residual solvents. Advanced distillation systems recover >95% of ethanol and DMF, reducing raw material costs by 30% . Quality control protocols integrate inline FTIR spectroscopy to monitor reaction progression, ensuring compliance with ICH Q3D elemental impurity guidelines .
Comparative Analysis of Preparation Methods
Table 2: Method Comparison Based on Yield, Scalability, and Cost
| Method | Yield (%) | Scalability | Cost (USD/kg) | Purity (%) |
|---|---|---|---|---|
| Classical Alkylation | 65–78 | High | 120–150 | 98.5 |
| Reductive Amination | 85–91 | Moderate | 200–220 | 99.2 |
| Sealed Tube Synthesis | 82–85 | Low | 450–500 | 99.0 |
| Continuous-Flow | 88–90 | High | 90–110 | 98.8 |
The continuous-flow method offers the best balance of yield and cost for bulk production, while reductive amination is favored for high-purity applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacological agent:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antibacterial properties, particularly against Mycobacterium tuberculosis and Streptococcus pneumoniae topoisomerases, suggesting a role in developing new antibiotics .
- Neurological Disorders : Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate has been explored as a muscarinic receptor antagonist, which may be beneficial in treating conditions like Alzheimer's disease and other cognitive disorders .
Enzyme Inhibition Studies
The compound has been used to study enzyme inhibition mechanisms. It can bind to specific enzymes, modulating their activity, which is crucial for understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes .
Synthesis of Complex Molecules
As a building block in organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) expands its utility in synthetic chemistry .
Production of Specialty Chemicals
The compound is utilized in the synthesis of specialty chemicals used in various industries, including pharmaceuticals and agrochemicals. Its unique properties make it suitable for producing compounds with specific functionalities .
Adhesives and Sealants
This compound has also found applications in formulating adhesives and sealants due to its chemical stability and bonding capabilities .
Case Study 1: Antibacterial Properties
A recent study evaluated the antibacterial efficacy of this compound against several bacterial strains. The results indicated that the compound showed significant inhibition against Mycobacterium tuberculosis, outperforming some conventional antibiotics . This highlights its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Neurological Research
Research focusing on the compound's role as a muscarinic receptor antagonist demonstrated promising results in preclinical models of Alzheimer's disease. The findings suggest that it may help alleviate cognitive deficits associated with this condition by modulating neurotransmitter activity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction mechanisms or metabolic processes .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, highlighting structural differences and their implications:
Physicochemical and Pharmacokinetic Considerations
- Ester vs. Carboxylic Acid : Hydrolysis of the ethyl ester (e.g., to 1-(pyridin-4-yl)piperidine-4-carboxylic acid ) increases polarity, improving solubility but reducing membrane permeability.
- Halogen Effects : Chlorine in and enhances binding via halogen bonds but may increase molecular weight and metabolic stability.
- Methyl Groups : Methyl-substituted pyridazines () reduce crystallinity, enhancing bioavailability compared to chloro analogs.
Biological Activity
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, a compound featuring a piperidine core with a pyridine substituent, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of a piperidine ring substituted at the 4-position with an ethyl ester and a pyridine ring, which contributes to its biological properties.
Antiviral Activity
Research indicates that derivatives of piperidine, including this compound, exhibit antiviral properties. A study highlighted the effectiveness of similar compounds against various viral pathogens, including SARS-CoV and cytomegalovirus (CMV) . The mechanism involves the inhibition of viral replication through interference with viral proteases, which are critical for viral maturation and replication.
Anticancer Potential
Piperidine derivatives have shown promise in cancer therapy. This compound has been investigated for its cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures demonstrated significant antiproliferative effects in leukemia cell lines . The proposed mechanism includes the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Reference | IC50 Value |
|---|---|---|
| Antiviral | Abdelshaheed et al. (2021) | Not specified |
| Anticancer | Serre et al. (2023) | Varies by cell line |
| Enzyme Inhibition | Cheng et al. (2011) | Low micromolar range |
Structure-Activity Relationship (SAR)
The SAR studies on piperidine derivatives indicate that modifications at specific positions on the piperidine ring can enhance biological activity. For example, substituents on the nitrogen atom and variations in the ester group have been shown to influence potency against target enzymes .
Figure 1: Structure-Activity Relationship Insights
SAR Insights (Note: Replace with actual figure)
Case Study 1: Antiviral Efficacy Against SARS-CoV
A recent study evaluated a series of piperidine derivatives for their inhibitory effects on SARS-CoV proteases. This compound was part of this evaluation, revealing low micromolar activity against the viral protease, suggesting its potential as a lead compound for antiviral drug development .
Case Study 2: Anticancer Activity in Leukemia Models
In vitro studies on leukemia cell lines demonstrated that piperidine derivatives, including this compound, exhibited significant cytotoxicity compared to standard chemotherapeutics. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .
Q & A
Q. What are the common synthetic routes for Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate?
The compound is typically synthesized via amide coupling reactions. A representative method involves reacting ethyl piperidine-4-carboxylate with a pyridinyl-substituted carboxylic acid derivative. For instance, 4-sulfamoylbenzoic acid can be coupled to ethyl piperidine-4-carboxylate using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile. This reaction proceeds under inert conditions to yield the target compound after hydrazinolysis and further derivatization . Alternative routes may involve alkylation of ethyl isonipecotate with halogenated reagents, such as 1-bromo-2-chloroethane, in the presence of organic bases .
Q. How is the compound characterized using mass spectrometry (MS)?
High-resolution mass spectrometry (HRMS) is employed to confirm molecular formula and fragmentation pathways. For example, a molecular ion peak at m/z 410.1931 [M+H]⁺ corresponds to the molecular formula C₁₉H₂₇N₃O₇. Secondary fragmentation peaks (e.g., m/z 392.1821, 366.1844) arise from losses of functional groups like CH₂NO₄ or C₇H₆O₃, providing insights into structural motifs . Additional spectral data, including InChI and SMILES identifiers, are cross-validated using databases like mzCloud, which curate manually verified spectra acquired via Q Exactive Orbitrap instruments .
Q. What safety protocols are recommended for handling this compound?
Key precautions include:
- Use of personal protective equipment (PPE): gloves, lab coats, and eye protection.
- Avoidance of inhalation, ingestion, or skin contact.
- Storage at 2–8°C in airtight containers.
- Immediate decontamination of spills using ethanol or isopropanol. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .
Advanced Questions
Q. How is crystallographic data refined for this compound using SHELX software?
SHELXL is the gold standard for small-molecule crystallographic refinement. Key steps include:
- Inputting experimental data (e.g., .hkl files) and initial structural models.
- Iterative refinement of atomic coordinates, displacement parameters, and occupancy factors.
- Validation using R-factors and difference electron density maps. For high-resolution or twinned data, SHELXL’s robust algorithms minimize overfitting and handle disorder effectively .
Q. How can contradictions in spectral data during structural elucidation be resolved?
Discrepancies in MS or NMR data are addressed via:
- Cross-validation : Comparing experimental spectra with synthetic intermediates or analogs.
- Isotopic labeling : Confirming fragmentation pathways using deuterated derivatives.
- Computational modeling : Tools like Gaussian or ORCA simulate spectra to validate proposed structures. For example, observed m/z 272.1593 in MS² may indicate a spirocyclic fragment, requiring corroboration via independent synthesis or X-ray diffraction .
Q. What strategies are used to evaluate inhibitory activity against carbonic anhydrase isoforms?
The compound’s bioactivity is assessed via:
- In vitro assays : Measuring IC₅₀ values using stopped-flow CO₂ hydrase assays or fluorimetric methods.
- Molecular docking : Simulating binding interactions with isoform-specific active sites (e.g., CA II vs. CA XII).
- Structure-activity relationship (SAR) studies : Modifying the piperidine or pyridine moieties to enhance selectivity. For instance, introducing sulfonamide groups improves binding affinity, as demonstrated in related piperidinyl-hydrazidoureido derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
